molecular formula C21H17ClO6 B2518922 6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-04-1

6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No. B2518922
CAS RN: 690214-04-1
M. Wt: 400.81
InChI Key: MGUOUABJBSHTAT-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a compound belonging to the class of flavonoids. It has been extensively studied for its potential applications in the field of medicine and pharmacology.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Novel Derivatives

    This compound has been utilized in the synthesis of novel chemical structures. For example, zinc enolates derived from 1-aryl-2-bromo-alkanones and 1-aryl-2-bromo-2-phenylethanone reacted with 3-aroyl-6-bromochromen-2-ones to produce new chroman derivatives as a single stereoisomer, highlighting its role in generating structurally complex molecules (Shchepin et al., 2006).

  • Nucleophilic Reactivity

    The nucleophilic reactivity of a structurally related compound, a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, was explored through its reaction with various mono- and di-nitrogen nucleophiles, leading to the synthesis of benzofuran derivatives with potential for further pharmacological evaluation (Ali et al., 2020).

Potential Biological Activities

  • Antibacterial and Antioxidant Properties: Another study focused on the synthesis, spectroscopy, and electrochemistry of new derivatives, demonstrating their potential antibacterial and antioxidant activities. This indicates the compound's relevance in the development of new therapeutic agents with antimicrobial and free-radical scavenging capabilities (Al-ayed, 2011).

Methodological Advances

  • Microwave-Assisted Synthesis

    The application of microwave irradiation facilitated the rapid synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, showcasing an efficient approach to compound development with enhanced antimicrobial activity. This method underscores the importance of innovative synthetic techniques in accelerating the production and evaluation of novel chemical entities (El Azab et al., 2014).

  • Complexation Study

    A study utilized this compound in the synthesis of novel chromenone crown ethers, demonstrating its utility in creating complex structures capable of forming stable complexes with metal ions. This research highlights the compound's versatility in forming functional materials with potential applications in chemical sensing or catalysis (Gündüz et al., 2006).

properties

IUPAC Name

6-chloro-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO6/c1-25-18-11-20(27-3)19(26-2)10-12(18)4-6-16(23)15-9-13-8-14(22)5-7-17(13)28-21(15)24/h4-11H,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUOUABJBSHTAT-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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